molecular formula C9H9FN2 B1374941 4-(Dimethylamino)-2-fluorobenzonitrile CAS No. 1189353-13-6

4-(Dimethylamino)-2-fluorobenzonitrile

Cat. No.: B1374941
CAS No.: 1189353-13-6
M. Wt: 164.18 g/mol
InChI Key: SVOYAOFLYPEFHI-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-fluorobenzonitrile is a derivative of pyridine, which is a basic aromatic heterocyclic compound . It is more basic than pyridine due to the resonance stabilization from the dimethylamino substituent . This compound is of interest because it is a useful nucleophilic catalyst for a variety of reactions .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of 4-Dimethylaminopyridine (DMAP), which has the chemical formula (CH3)2NC5H4N . The structure and dynamics of similar compounds have been assessed through Inelastic Neutron Scattering (INS) spectroscopy combined with periodic Density Functional Theory (DFT) calculations .


Chemical Reactions Analysis

This compound, like its analog 4-Dimethylaminopyridine (DMAP), is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .

Scientific Research Applications

Photophysical Studies and Fluorescence

Research has explored the photophysical properties and fluorescence behavior of compounds related to 4-(Dimethylamino)-2-fluorobenzonitrile. For instance, the dual fluorescence of 4-dimethylaminobenzonitrile (DMABN) has been studied in various environments, revealing insights into its behavior in different solvents and conditions. Studies like the one by Al-Hassan, Klein, and Suwaiyan (1993) demonstrate how DMABN behaves in α-cyclodextrine cavities, suggesting its existence in multiple environmental conditions ranging from polar to hydrophobic (Al-Hassan, Klein, & Suwaiyan, 1993). Further studies by Cox, Hauptman, and Turro (1984) have utilized dialkylaminobenzonitriles as fluorescence polarity probes in aqueous solutions of cyclodextrins, highlighting their potential in photophysical research (Cox, Hauptman, & Turro, 1984).

Chemical Synthesis and Reactions

The compound has been instrumental in chemical synthesis studies. Fagnoni, Mella, and Albini (1999) investigated the synthesis of aryl- and alkylanilines through photoheterolysis of haloanilines, which involves 4-fluoroaniline, a chemical analog of this compound (Fagnoni, Mella, & Albini, 1999). Zhi (2001) conducted research on the synthesis of 4-Fluorobenzonitrile, further contributing to our understanding of related compound synthesis (Zhi, 2001).

Intramolecular Charge Transfer and Structural Analysis

Studies on intramolecular charge transfer and structural analysis of similar compounds have provided insights into their photophysical behavior. The work of Gómez, Castro, and Reguero (2015) offers a theoretical perspective on the luminescence mechanisms of aminobenzonitrile and dimethylaminobenzonitrile, contributing to our understanding of these compounds in different solvents (Gómez, Castro, & Reguero, 2015). Additionally, the work by Nakagaki, Kohtani, Nakamura, Okamura, Kitoh, and Kunimoto (2003) on the crystal structure of a related compound highlights the importance of structural analysis in understanding these chemicals' properties (Nakagaki et al., 2003).

Safety and Hazards

The safety data sheet for a similar compound, 4-(Dimethylamino)pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns, eye damage, and respiratory irritation .

Future Directions

Future research directions could include further investigation of the photovoltaic properties of similar compounds , as well as the development of new range-separated local hybrid functionals for high accuracy in triplet and charge-transfer excitations .

Properties

IUPAC Name

4-(dimethylamino)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-12(2)8-4-3-7(6-11)9(10)5-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOYAOFLYPEFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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